Methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound characterized by its unique molecular structure and potential applications in various fields of research. The compound's systematic name reflects its structural features, which include a benzoate moiety and an imidazolidinone derivative. The compound is classified under organic compounds, specifically as an ester derived from benzoic acid.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 651749-46-1. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and utility in medicinal chemistry. Methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is synthesized through specific chemical reactions involving starting materials such as 3-aminobenzoic acid and imidazolidinone derivatives .
The synthesis of methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves a multi-step process:
In industrial settings, this synthesis may be scaled up with optimized processes for higher yields, utilizing automated reactors and purification techniques such as crystallization or chromatography.
Methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has a molecular formula of and a molecular weight of 220.22 g/mol. Its structure can be represented using various chemical notation systems:
COC(=O)C1=CC(=CC=C1)N2CCNC2=O
This representation indicates the presence of both an ester functional group and an oxoimidazolidinyl moiety, contributing to its chemical behavior and reactivity .
Methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate can participate in several types of chemical reactions:
These reactions expand the utility of methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate in synthetic organic chemistry.
The mechanism of action for methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is primarily related to its interactions with biological targets. The oxoimidazolidinyl group may interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their functions. This characteristic makes it a candidate for further exploration in pharmacological studies .
The physical properties of methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include its reactivity under various conditions, making it versatile for further chemical transformations .
Methyl 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: